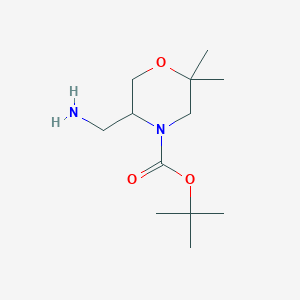![molecular formula C23H15ClN2S B12937022 Imidazo[2,1-b]thiazole, 6-(4-chlorophenyl)-2,3-diphenyl- CAS No. 92082-03-6](/img/structure/B12937022.png)
Imidazo[2,1-b]thiazole, 6-(4-chlorophenyl)-2,3-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-chlorophenyl)-2,3-diphenylimidazo[2,1-b]thiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound is part of the imidazo[2,1-b]thiazole family, which is known for its wide range of pharmacological properties, including anticancer, antifungal, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-2,3-diphenylimidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chlorobenzaldehyde with 2-aminothiophenol and benzil in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-(4-chlorophenyl)-2,3-diphenylimidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced imidazo[2,1-b]thiazole derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-2,3-diphenylimidazo[2,1-b]thiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound targets enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It modulates pathways such as the PI3K/Akt and MAPK/ERK pathways, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Levamisole: Another imidazo[2,1-b]thiazole derivative known for its immunostimulatory and anticancer properties.
2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazole: Exhibits similar biological activities but differs in its chemical structure and specific applications.
Uniqueness
6-(4-chlorophenyl)-2,3-diphenylimidazo[2,1-b]thiazole is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for medicinal chemistry research .
Properties
CAS No. |
92082-03-6 |
|---|---|
Molecular Formula |
C23H15ClN2S |
Molecular Weight |
386.9 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-2,3-diphenylimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C23H15ClN2S/c24-19-13-11-16(12-14-19)20-15-26-21(17-7-3-1-4-8-17)22(27-23(26)25-20)18-9-5-2-6-10-18/h1-15H |
InChI Key |
LAORMHWUASUCCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC3=NC(=CN23)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


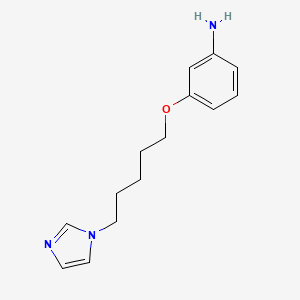
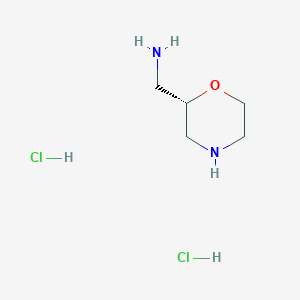

![6'-Fluorospiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B12936958.png)


![Bicyclo[2.1.1]hexan-5-one](/img/structure/B12936980.png)
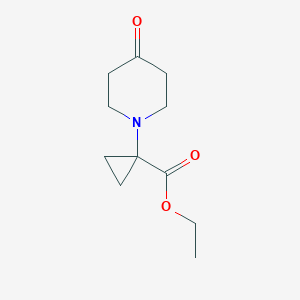

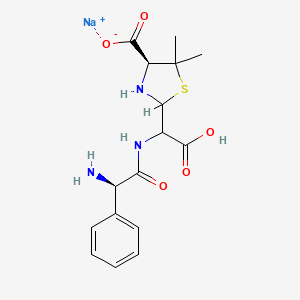
![1-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-one](/img/structure/B12936996.png)
